Mutagenic Potency of the Fjord‑Region Dihydrodiol Metabolite Relative to Benzo[a]pyrene
In standardized Ames assays using Salmonella typhimurium strain TA100, the fjord‑region dihydrodiol metabolite of dibenzo(c,mno)chrysene, trans‑9,10‑dihydroxy‑9,10‑dihydro‑N[1,2‑a]P, exhibits exactly half the mutagenic potency of the corresponding bay‑region dihydrodiol metabolite of benzo[a]pyrene, (±)‑trans‑7,8‑dihydroxy‑7,8‑dihydrobenzo[a]pyrene [1]. This is a direct, dose‑response based comparison at ≥4 nmol/plate.
| Evidence Dimension | Mutagenic potency (revertants/nmol) |
|---|---|
| Target Compound Data | N[1,2‑a]P‑9,10‑dihydrodiol |
| Comparator Or Baseline | B[a]P‑7,8‑dihydrodiol |
| Quantified Difference | Target compound is 0.5× as mutagenic as comparator at ≥4 nmol/plate |
| Conditions | S. typhimurium TA100, rat liver S9 metabolic activation, ≥4 nmol/plate |
Why This Matters
This quantitative difference confirms that the metabolic activation pathway of dibenzo(c,mno)chrysene yields a distinct genotoxic signature, making it a non‑interchangeable model compound for mechanism‑of‑action studies.
- [1] Desai, D., et al. (2002). Synthesis, in vitro metabolism, cell transformation, mutagenicity, and DNA adduction of dibenzo[c,mno]chrysene. Chemical Research in Toxicology, 15(7), 964-971. View Source
